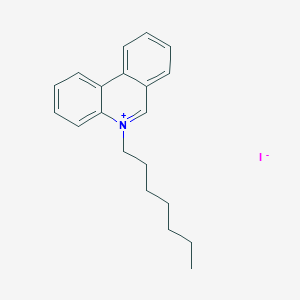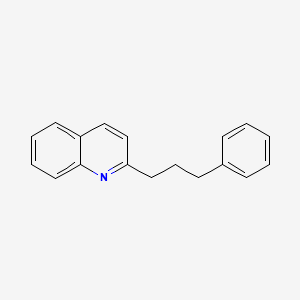
lithium;(3-phenylcyclopenten-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(3-phenylcyclopenten-1-yl)benzene is an organolithium compound that features a lithium atom bonded to a (3-phenylcyclopenten-1-yl)benzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenten-1-yl)benzene typically involves the reaction of (3-phenylcyclopenten-1-yl)benzene with a lithium reagent. One common method is the reaction of (3-phenylcyclopenten-1-yl)benzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of lithium reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(3-phenylcyclopenten-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;(3-phenylcyclopenten-1-yl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which lithium;(3-phenylcyclopenten-1-yl)benzene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can influence the activity of enzymes, ion channels, and neurotransmitter systems. The compound’s unique structure allows it to participate in specific chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
Lithium phenylcyclopentadienide: Similar in structure but lacks the benzene ring.
Lithium benzyl: Contains a benzene ring but differs in the cyclopentene moiety.
Lithium cyclopentadienide: Contains a cyclopentadienyl ring but lacks the phenyl group.
Uniqueness
Lithium;(3-phenylcyclopenten-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
113443-58-6 |
|---|---|
Fórmula molecular |
C17H15Li |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
lithium;(3-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H15.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;/q-1;+1 |
Clave InChI |
AXVDORKDEXZZRF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CC(=C[C-]1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)






![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)

